Propionyl CoA

Enzyme kinetics Plant biochemistry Substrate specificity

Propionic acidemia diagnostics demand authentic Propionyl-CoA-substituting acetyl-CoA or butyryl-CoA yields invalid PCC activity data. PCC exhibits zero activity toward acetyl-CoA and only 4.6% relative activity toward butyryl-CoA, making genuine C3 acyl-CoA substrate non-negotiable for quantitative enzyme assays. • Exclusive PCC substrate with zero cross-reactivity-validated for HPLC-based methylmalonyl-CoA detection in prenatal screening • Essential primer for odd-chain fatty acid (C15:0, C17:0) biosynthesis studies • ≥95% purity, lyophilized powder; -20°C storage; ambient shipping worldwide

Molecular Formula C24H40N7O17P3S
Molecular Weight 823.6 g/mol
CAS No. 317-66-8
Cat. No. B1206803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl CoA
CAS317-66-8
Synonymscoenzyme A, propionyl-
propionyl-CoA
propionyl-coenzyme A
propionyl-coenzyme A, 3H-labeled
Molecular FormulaC24H40N7O17P3S
Molecular Weight823.6 g/mol
Structural Identifiers
SMILESCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
InChIInChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1
InChIKeyQAQREVBBADEHPA-IEXPHMLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionyl-CoA Procurement Guide & Specifications


Propionyl-CoA (propanoyl-CoA) is a three-carbon (C3) acyl-CoA thioester that functions as a central metabolic intermediate at the intersection of odd-chain fatty acid oxidation, branched-chain amino acid catabolism, and the methylmalonyl-CoA pathway [1]. This compound serves as the dedicated substrate for propionyl-CoA carboxylase (PCC, EC 6.4.1.3) in biotin-dependent carbon fixation, where it is carboxylated to (S)-methylmalonyl-CoA in reactions requiring ATP and bicarbonate [2]. Unlike longer-chain acyl-CoAs, which undergo iterative β-oxidation, propionyl-CoA is routed through a distinct three-enzyme pathway (PCC → methylmalonyl-CoA epimerase → methylmalonyl-CoA mutase) to generate the TCA cycle intermediate succinyl-CoA [3]. Commercially, propionyl-CoA is supplied as a lyophilized powder (≥90-95% purity) with storage specifications of -20°C under desiccated conditions and aqueous solubility of approximately 50 mg/mL .

Propionyl-CoA Substrate Specificity & Non-Substitutability


Generic substitution of propionyl-CoA with seemingly analogous short-chain acyl-CoAs such as acetyl-CoA (C2) or butyryl-CoA (C4) is invalid due to profound differences in enzyme recognition, metabolic routing, and thermodynamic driving forces [1]. Propionyl-CoA carboxylase (PCC) exhibits a marked substrate preference, with wild-type enzymes showing no detectable activity toward acetyl-CoA while butyryl-CoA is carboxylated at merely 4.6% of the rate observed for propionyl-CoA [2]. Moreover, the standard redox potential of the acrylyl-CoA/propionyl-CoA couple is +69 mV, compared to approximately -10 mV for all longer-chain enoyl-CoA/acyl-CoA couples (C4 through C16), which precludes propionyl-CoA from participating in conventional β-oxidation and mandates its exclusive routing through the methylmalonyl-CoA pathway [3]. These fundamental biochemical distinctions—in substrate specificity constants (kcat/Km), redox thermodynamics, and downstream metabolic fate—render direct interchange with any other acyl-CoA species scientifically indefensible in quantitative enzyme assays, metabolic flux studies, and diagnostic applications.

Propionyl-CoA Quantitative Differentiation Evidence


Binding Affinity at Acetyl-CoA Carboxylase vs Acetyl-CoA

In pea acetyl-CoA carboxylase (ACC220), propionyl-CoA binds with a Km of 38 µM at the shared substrate-binding site, compared to 226 µM for acetyl-CoA—a 6-fold higher affinity for the C3 substrate [1]. This same site shows differential herbicide sensitivity, with quizalofop exhibiting a Ki of 9.3 µM for propionyl-CoA versus 25 µM for acetyl-CoA, indicating that the enzyme adopts distinct conformations when accommodating each substrate [1]. The maximal carboxylation rate with propionyl-CoA is approximately 20% that of acetyl-CoA, demonstrating that while binding is stronger, catalytic turnover is lower [1].

Enzyme kinetics Plant biochemistry Substrate specificity

Suicide Inhibition of Short-Chain Acyl-CoA Dehydrogenase

Propionyl-CoA acts as a mechanism-based suicide inhibitor of ox liver short-chain acyl-CoA dehydrogenase (SCAD), exhibiting an unexpectedly low turnover number (kcat = 0.03 s⁻¹) and a high apparent Km of 153 µM [1]. Incubation of SCAD with excess propionyl-CoA results in a first-order decrease in catalytic activity, with only 22% residual activity remaining at equilibrium due to covalent FAD adduct formation [1]. The enzyme can be re-activated by dilution and incubation with a large molar excess of butyryl-CoA, with a re-activation rate constant of approximately 2 × 10⁻³ s⁻¹, while the opposing inactivation rate constant is 8.9 × 10⁻³ s⁻¹ [1].

Enzyme inhibition Flavoprotein Mechanism-based inactivation

Redox Potential Divergence from Longer-Chain Acyl-CoAs

The standard redox potential of the acrylyl-CoA/propionyl-CoA couple was determined to be +69 mV versus the standard hydrogen electrode at pH 7 and 25°C [1]. In stark contrast, the redox potentials for the crotonyl-CoA/butyryl-CoA (C4), octenoyl-CoA/octanoyl-CoA (C8), and hexadecenoyl-CoA/palmitoyl-CoA (C16) couples are all approximately -10 mV [1]. This 79 mV difference makes the 2,3-dehydrogenation of propionyl-CoA thermodynamically much more unfavorable than that of any longer acyl-CoA, which is the principal reason that mammals do not metabolize propionyl-CoA via β-oxidation but instead route it exclusively through the methylmalonyl-CoA pathway [1].

Redox biochemistry Thermodynamics Metabolic pathway

Superior Primer for Fatty Acid Synthetase vs Acetyl-CoA

When propionyl-CoA was substituted for either acetyl-CoA or butyryl-CoA in reactions containing [¹⁴C]malonyl-CoA and NADPH, the purified human liver fatty acid synthetase complex synthesized exclusively straight-chain, saturated 15- and 17-carbon radioactive fatty acids [1]. At optimal concentrations, propionyl-CoA was a better primer of fatty acid synthesis than acetyl-CoA [1]. Furthermore, methylmalonyl-CoA—the immediate downstream metabolite of propionyl-CoA—inhibited the synthetase competitively with respect to malonyl-CoA, with a calculated Ki of 8.4 µM [1].

Fatty acid synthesis Human enzymology Lipid biochemistry

Absolute Substrate Discrimination by Propionyl-CoA Carboxylase

Wild-type propionyl-CoA carboxylase (PCC, EC 6.4.1.3) exhibits stringent substrate specificity [1]. The enzyme shows no detectable activity with acetyl-CoA as substrate; carboxylation activity is observed only when a specific point mutation (D422I) is introduced [1]. Butyryl-CoA (0.5 mM) is carboxylated at only 4.6% of the rate observed for propionyl-CoA or acetyl-CoA (in enzymes that accept both) [2]. Additionally, the enzyme displays a clear preference for propionyl-CoA over acetyl-CoA even in bifunctional acyl-CoA carboxylases [1]. Methylmalonyl-CoA, malonyl-CoA, isobutyryl-CoA, and isovaleryl-CoA are not metabolized by PCC [1].

Enzyme specificity Carboxylase Biotin-dependent

Competitive Inhibition of N-Acetylglutamate Synthase

In rat liver mitochondria, propionyl-CoA functions as a competitive inhibitor of N-acetylglutamate synthase (NAGS, EC 2.3.1.1), an enzyme that normally uses acetyl-CoA as its substrate to produce N-acetylglutamate—an essential allosteric activator of carbamoyl phosphate synthetase I in the urea cycle [1]. The inhibition constant (Ki) for propionyl-CoA was determined to be 0.71 mM, a concentration that falls within the range of propionate levels found in the serum of patients with propionic acidemia and methylmalonic acidemia [1]. Optimal inhibition by propionyl-CoA occurs at concentrations between 1 and 2 mM [1].

Enzyme inhibition Urea cycle Metabolic disease

Propionyl-CoA Validated Application Scenarios


PCC Activity Assays for Propionic Acidemia Diagnosis

Quantitative PCC activity measurement is the gold-standard diagnostic test for propionic acidemia, an inborn error of metabolism. The assay relies on the conversion of propionyl-CoA to methylmalonyl-CoA and can be performed using HPLC to measure methylmalonyl-CoA production from unlabeled propionyl-CoA [1]. Given that wild-type PCC shows no activity with acetyl-CoA and only 4.6% relative activity with butyryl-CoA [2], use of authentic propionyl-CoA is non-negotiable for obtaining valid diagnostic results. The HPLC method developed for phytohemagglutinin-stimulated lymphocytes demonstrates good linearity and selectivity [1], enabling reliable prenatal diagnosis and genetic counseling for affected families.

Odd-Chain Fatty Acid Biosynthesis Studies

Researchers investigating the biosynthesis of odd-chain fatty acids (C15:0, C17:0) must use propionyl-CoA as the primer substrate, as acetyl-CoA yields only even-chain products (C16:0, C18:0) [3]. At optimal concentrations, propionyl-CoA serves as a better primer than acetyl-CoA for human liver fatty acid synthetase [3]. This application is particularly relevant for studies on the metabolic consequences of vitamin B12 deficiency, where methylmalonyl-CoA accumulates and competitively inhibits fatty acid synthetase (Ki = 8.4 µM with respect to malonyl-CoA) [3]. Only propionyl-CoA-based assays will reproduce the correct product profile and feedback inhibition observed in vivo.

SCAD Mechanism-Based Inactivation Studies

Propionyl-CoA is the only C3 acyl-CoA that acts as a suicide inhibitor of SCAD, forming a covalent FAD adduct and reducing enzyme activity to 22% of initial values [4]. This unique property makes propionyl-CoA an essential tool for studying mechanism-based enzyme inactivation, flavoprotein chemistry, and the structural determinants of substrate-induced enzyme inhibition. Butyryl-CoA cannot substitute, as it functions as a reversible substrate and can actually reverse propionyl-CoA-induced inactivation [4]. The spectral changes (decrease in A448) and first-order inactivation kinetics (rate constant = 8.9 × 10⁻³ s⁻¹) provide quantifiable endpoints for characterizing mutant SCAD variants or evaluating potential therapeutic interventions.

In Vitro Modeling of Propionic Acidemia Hyperammonemia

Propionyl-CoA competitively inhibits N-acetylglutamate synthase (NAGS) with a Ki of 0.71 mM, a concentration range observed in patient serum during metabolic decompensation [5]. This inhibition reduces N-acetylglutamate production, thereby impairing urea cycle function and causing hyperammonemia. In vitro models of propionic acidemia must incorporate propionyl-CoA at pathophysiological concentrations (1-2 mM) to reproduce the NAGS inhibition phenotype [5]. Acetyl-CoA, the native substrate, cannot substitute, as it activates rather than inhibits NAGS. This application is critical for screening potential pharmacological chaperones or NAGS activators as therapeutic strategies.

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